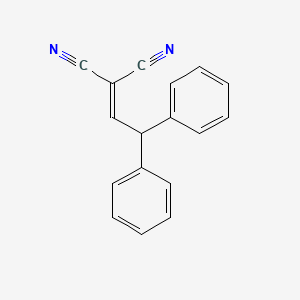![molecular formula C12H8Cl2O3S B14457860 [2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid CAS No. 75819-64-6](/img/structure/B14457860.png)
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid is an organic compound with the molecular formula C13H8Cl2O4S It is known for its unique structure, which includes both dichlorophenoxy and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with thiophene-2-carbonyl chloride in the presence of a base, followed by esterification with chloroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of chloro groups with other functional groups .
Aplicaciones Científicas De Investigación
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure but lacking the thiophene moiety.
Thiophene-2-acetic acid: Shares the thiophene ring but differs in the acetic acid substitution pattern.
Thiophene-3-acetic acid: Another isomer of thiophene acetic acid with different substitution.
Uniqueness
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid is unique due to its combination of dichlorophenoxy and thiophene functionalities, which confer distinct chemical reactivity and potential biological activities. This dual functionality is not commonly found in similar compounds, making it a valuable subject for research and application .
Propiedades
Número CAS |
75819-64-6 |
|---|---|
Fórmula molecular |
C12H8Cl2O3S |
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
2-(2,3-dichloro-4-thiophen-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H8Cl2O3S/c13-11-7(9-2-1-5-18-9)3-4-8(12(11)14)17-6-10(15)16/h1-5H,6H2,(H,15,16) |
Clave InChI |
GPOMSMADYCBSEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


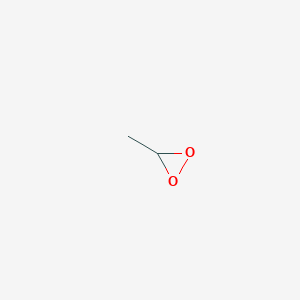

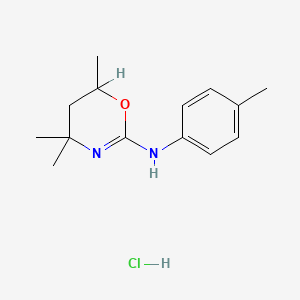
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

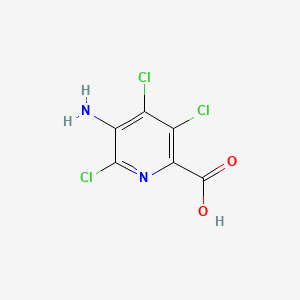

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
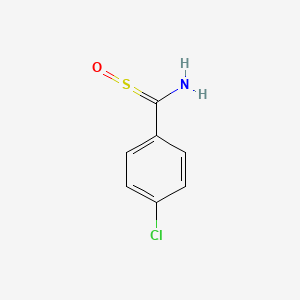
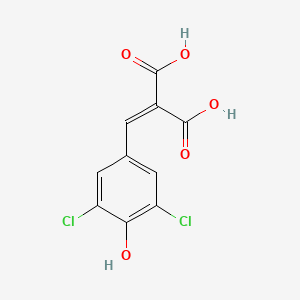
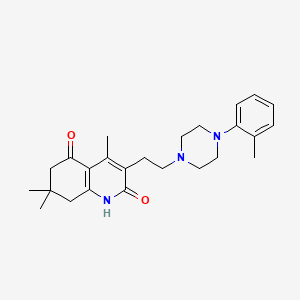
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
